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molecular formula C7H4N4 B1526233 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile CAS No. 1005206-16-5

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Cat. No. B1526233
M. Wt: 144.13 g/mol
InChI Key: NEVJGNPIKVWRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247556B2

Procedure details

7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile (86 mg, 0.597 mmol) was dissolved in EtOH (2 mL), then added concentrated HCl (0.2 mL, 2.39 mmol) and 10% Pd/C (20 mg). The reaction was put under a balloon of H2 gas and stirred for 6 h. The mixture was filtered through a pad of Celite®, washing with MeOH. The filtrate was concentrated in vacuo to yield C-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamine dihydrochloride as an orange solid.
Quantity
86 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]#[N:11])=[N:3][CH:2]=1.[ClH:12]>CCO.[Pd]>[ClH:12].[ClH:12].[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([CH2:10][NH2:11])=[N:3][CH:2]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
86 mg
Type
reactant
Smiles
N1=CN=C(C2=C1NC=C2)C#N
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite®
WASH
Type
WASH
Details
washing with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.Cl.N1=CN=C(C2=C1NC=C2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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